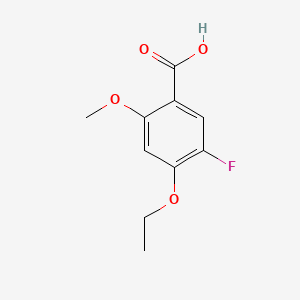
4-Ethoxy-5-fluoro-2-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-5-fluoro-2-methoxybenzoic acid is an organic compound with the molecular formula C10H11FO4. This compound is a derivative of benzoic acid, where the benzene ring is substituted with ethoxy, fluoro, and methoxy groups. These substitutions significantly influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5-fluoro-2-methoxybenzoic acid typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of a precursor compound, followed by reduction, diazotization, and hydrolysis . Another approach involves sequential bromination, azido replacement, and reduction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-5-fluoro-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Ethoxy-5-fluoro-2-methoxybenzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Ethoxy-5-fluoro-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy, fluoro, and methoxy groups on the benzene ring influence its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-methoxybenzoic acid: Similar structure but lacks the ethoxy group.
4-Methoxybenzoic acid: Lacks both the fluoro and ethoxy groups.
2-Fluoro-5-methoxybenzoic acid: Similar structure but with different substitution positions.
Uniqueness
4-Ethoxy-5-fluoro-2-methoxybenzoic acid is unique due to the specific combination and positions of its substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H11FO4 |
|---|---|
Poids moléculaire |
214.19 g/mol |
Nom IUPAC |
4-ethoxy-5-fluoro-2-methoxybenzoic acid |
InChI |
InChI=1S/C10H11FO4/c1-3-15-9-5-8(14-2)6(10(12)13)4-7(9)11/h4-5H,3H2,1-2H3,(H,12,13) |
Clé InChI |
BCGFZSMJLRGFAO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)OC)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



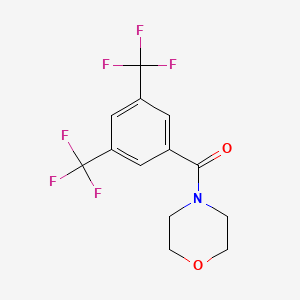

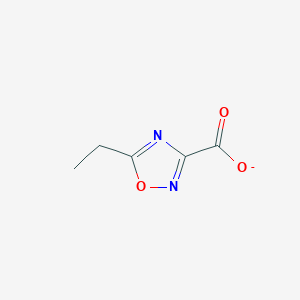
![(2R,3S,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B14760248.png)
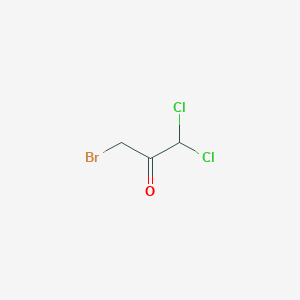
![3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane](/img/structure/B14760260.png)


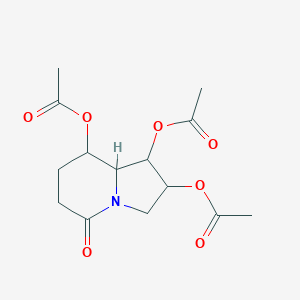
![5-[(E)-2-bromoethenyl]-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14760280.png)
![2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide](/img/structure/B14760284.png)


